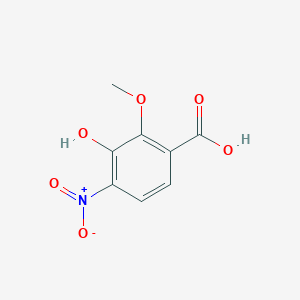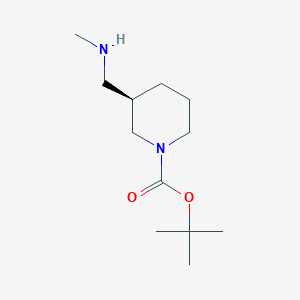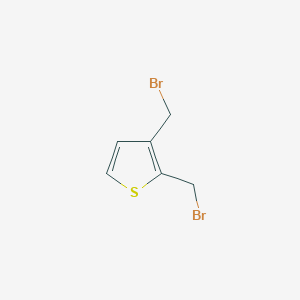
2,3-Bis(bromomethyl)thiophene
Übersicht
Beschreibung
“2,3-Bis(bromomethyl)thiophene” is a chemical compound with the CAS number 13250-86-7 . It is a thiophene derivative, which is a class of heterocyclic compounds that contain a five-membered ring with one sulfur atom .
Synthesis Analysis
The synthesis of thiophene derivatives has been a topic of interest in recent years. Various strategies have been employed, including nickel and palladium-based protocols such as nickel-catalyzed Kumada catalyst-transfer polycondensation, nickel-catalyzed deprotonative cross-coupling polycondensation, palladium-catalyzed Suzuki–Miyaura and Migita–Kosugi–Stille couplings .Molecular Structure Analysis
The molecular structure of “2,3-Bis(bromomethyl)thiophene” consists of a thiophene ring with bromomethyl groups attached at the 2 and 3 positions .Chemical Reactions Analysis
Thiophene derivatives, including “2,3-Bis(bromomethyl)thiophene”, have been used in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications .Wissenschaftliche Forschungsanwendungen
Reactive Diene Synthesis
- Annellated Diene Formation : 2,3-Bis(bromomethyl)thiophene has been used in the generation of cis-configurated annellated diene, which is valuable for synthesizing polycyclic compounds (Dyker & Kreher, 1988).
Halogenation Studies
- Regioselective Halogenation : This chemical has been involved in studies demonstrating clean and regioselective halogenation of polymethyl-substituted thiophenes (Nakayama et al., 1993).
Antimicrobial Applications
- Antimicrobial Compounds Synthesis : Research has been conducted on synthesizing novel bis-[1,3,4]thiadiazole and bis-thiazole derivatives with thieno[2,3-b]thiophene moiety, showing promising antimicrobial results (Kheder & Mabkhot, 2012).
Catalysis and Polymerization
- Catalytic Hydrogenation : Studies involving the reactivity of bis(dihydrogen) complexes with thiophene have been conducted, demonstrating potential in catalytic hydrogenation processes (Borowski et al., 2003).
- Polymerization and Electrochemical Properties : Research on electrochromic conducting polymers, involving the polymerization of bis(thiophene) sulfides, has been explored to understand their electronic and electrochemical properties (Sotzing et al., 1996).
Molecular Structure and Synthesis
- Structure and Synthesis : The synthesis and structure of various thiophene derivatives have been studied, exploring aspects like molecular structure, electropolymerization behavior, and biological activities (Ye & Wong, 1997).
Optoelectronic Applications
- Organic Photovoltaics : Thiophene-based π-conjugated polymers containing oxadiazole or thiadiazole moieties have been synthesized, with applications in organic photovoltaics, demonstrating their potential in optoelectronic devices (Higashihara et al., 2012).
Safety and Hazards
Zukünftige Richtungen
Thiophene-based analogs, including “2,3-Bis(bromomethyl)thiophene”, have been attracting a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for future research .
Eigenschaften
IUPAC Name |
2,3-bis(bromomethyl)thiophene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Br2S/c7-3-5-1-2-9-6(5)4-8/h1-2H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASIKGKZQDISUEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1CBr)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Br2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50554023 | |
| Record name | 2,3-Bis(bromomethyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50554023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Bis(bromomethyl)thiophene | |
CAS RN |
13250-86-7 | |
| Record name | 2,3-Bis(bromomethyl)thiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13250-86-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Bis(bromomethyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50554023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



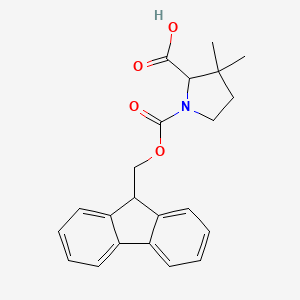

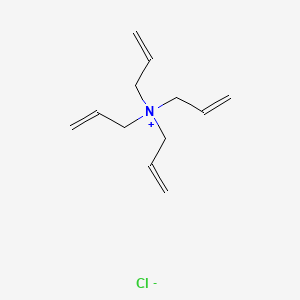

![2-[(1H-imidazol-2-ylmethyl)sulfanyl]acetic acid hydrochloride](/img/structure/B3046836.png)
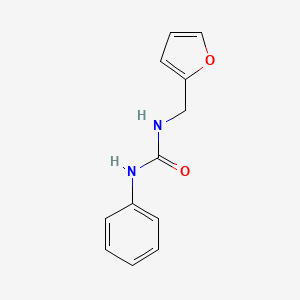
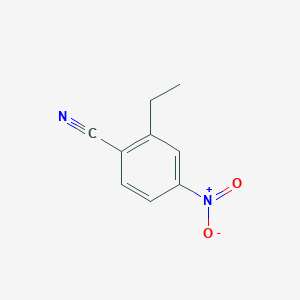
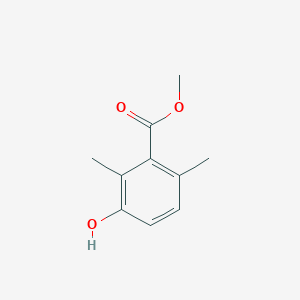
![(1H-Pyrrolo[3,2-c]pyridin-7-yl)boronic acid](/img/structure/B3046843.png)

